2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
CAS No.:
Cat. No.: VC8559174
Molecular Formula: C24H21N3O3S
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide -](/images/structure/VC8559174.png)
Specification
Molecular Formula | C24H21N3O3S |
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Molecular Weight | 431.5 g/mol |
IUPAC Name | 2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Standard InChI | InChI=1S/C24H21N3O3S/c1-16-7-3-5-9-20(16)25-22(28)15-31-24-26-21-10-6-4-8-19(21)23(29)27(24)17-11-13-18(30-2)14-12-17/h3-14H,15H2,1-2H3,(H,25,28) |
Standard InChI Key | OSZQXMKHAZKGCX-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
Canonical SMILES | CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a quinazolinone scaffold, a bicyclic system comprising fused benzene and pyrimidine rings. Key substituents include:
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3-(4-Methoxyphenyl): A methoxy-substituted phenyl group at position 3, enhancing electron-donating properties and influencing receptor binding .
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2-Sulfanylacetamide: A sulfur-containing side chain at position 2, terminating in an N-(2-methylphenyl)acetamide moiety. This group contributes to hydrogen bonding and hydrophobic interactions.
Molecular Formula and Physicochemical Properties
While exact data for this specific compound is limited, structural analogs provide a basis for estimation:
The methoxy group at the 4-position of the phenyl ring increases lipophilicity compared to chloro or methyl analogs, potentially improving membrane permeability .
Synthetic Pathways and Optimization
Core Quinazolinone Formation
Synthesis typically begins with constructing the quinazolinone core. A common approach involves cyclizing anthranilic acid derivatives with urea or thiourea under acidic conditions. For this compound, 4-methoxyphenylguanidine may serve as the starting material to introduce the 3-aryl group.
Functionalization Steps
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Sulfanyl Group Introduction: Reaction of the quinazolinone intermediate with mercaptoacetic acid in the presence of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).
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Acetamide Coupling: Condensation of the sulfanyl intermediate with 2-methylphenylamine using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as an activator .
Microwave-Assisted Synthesis
Recent advancements in similar quinazolinones highlight the use of microwave irradiation to accelerate cyclization and coupling steps, reducing reaction times from hours to minutes while maintaining yields >75%.
Biological Activity and Mechanism
Anticancer Profiling
While direct studies are unavailable, analogs with chloro or methyl substituents exhibit IC₅₀ values of 2–10 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines . The methoxy group’s electron-donating effects could enhance DNA intercalation or topoisomerase inhibition.
Antimicrobial Activity
Quinazolinones with sulfanyl groups demonstrate moderate antibacterial activity (MIC: 16–64 μg/mL against S. aureus and E. coli). The 2-methylphenyl acetamide may improve Gram-positive selectivity due to increased membrane penetration.
Comparative Analysis with Structural Analogs
The target compound’s dual methoxy and methyl groups may offer a balance between solubility and target affinity, addressing limitations of earlier analogs .
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Controlling substituent positions during cyclization requires precise stoichiometry and catalysts.
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Purification: High-performance liquid chromatography (HPLC) is essential due to the compound’s nonpolar nature .
Pharmacological Development
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